N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide
CAS No.:
Cat. No.: VC15172353
Molecular Formula: C22H26N2O5S
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N2O5S |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C22H26N2O5S/c1-15-8-10-18(11-9-15)30(26,27)20-16(2)17(3)24(12-6-13-28-4)21(20)23-22(25)19-7-5-14-29-19/h5,7-11,14H,6,12-13H2,1-4H3,(H,23,25) |
| Standard InChI Key | PMCHTTDCZMZBSM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCCOC)NC(=O)C3=CC=CO3 |
Introduction
Synthesis of Pyrrole Derivatives
Pyrrole derivatives, including those with sulfonyl and methoxypropyl groups, typically undergo multi-step organic syntheses. These processes often involve careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Common methods include the use of oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Potential Biological Activities
Compounds with similar structures to N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide may exhibit biological activities such as antimicrobial and anticancer effects. Their mechanisms of action likely involve interactions with specific molecular targets, leading to alterations in cellular processes.
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide
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Molecular Formula: C₁₈H₂₃N₃O₃S
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Molecular Weight: Approximately 357.46 g/mol
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Potential Applications: This compound has potential applications in medicinal chemistry, particularly in targeting muscle function and inflammation.
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylbenzamide
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Molecular Formula: Not specified
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Molecular Weight: Approximately 378.5 g/mol
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Potential Applications: Exhibits potential biological activity in antimicrobial and anticancer domains.
Research Findings and Future Directions
Research on pyrrole derivatives indicates their potential in modulating biochemical pathways related to cell growth and metabolism. For instance, compounds with similar structures may inhibit phosphatidylinositol 3-kinase pathways, which are crucial for cell growth and metabolism. Ongoing studies aim to elucidate the full pharmacological profiles and therapeutic potentials of these compounds.
Data Table: Comparison of Related Pyrrole Derivatives
This table highlights the diversity of pyrrole derivatives and their potential applications, though specific data for N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is not available.
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